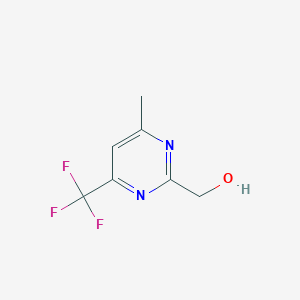
Indiumtrifluoroacetylacetonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indiumtrifluoroacetylacetonate, with the chemical formula C15H12F9InO6 , is a coordination complex derived from indium and trifluoroacetylacetone. This compound is known for its white powder form and has a molecular weight of 574.06 g/mol . It is primarily used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Indiumtrifluoroacetylacetonate is typically synthesized through the reaction of indium salts with trifluoroacetylacetone in an organic solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as: [ \text{In}^{3+} + 3 \text{CF}_3\text{COCH}_2\text{COCH}_3 \rightarrow \text{In(CF}_3\text{COCHCOCH}_3\text{)}_3 ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the product through recrystallization or other separation techniques to achieve high purity levels required for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: Indiumtrifluoroacetylacetonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of indium.
Reduction: Reduction reactions can convert this compound to lower oxidation states of indium.
Substitution: The trifluoroacetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Various ligands like phosphines or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of indium complexes, while substitution reactions can produce a variety of indium-ligand complexes .
Aplicaciones Científicas De Investigación
Indiumtrifluoroacetylacetonate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other indium complexes and as a catalyst in organic reactions.
Biology: Employed in the study of biological systems due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential use in radiopharmaceuticals and imaging agents.
Industry: Utilized in the production of thin films and coatings for electronic devices
Mecanismo De Acción
The mechanism of action of indiumtrifluoroacetylacetonate involves its ability to form stable complexes with various molecules. The trifluoroacetylacetonate ligands provide a strong chelating effect, allowing the indium ion to interact with different molecular targets. This interaction can influence various biochemical pathways and processes, making it useful in both research and industrial applications .
Comparación Con Compuestos Similares
Indium acetylacetonate: Another indium complex with acetylacetonate ligands.
Aluminum trifluoroacetylacetonate: Similar structure but with aluminum instead of indium.
Copper trifluoroacetylacetonate: Copper-based complex with trifluoroacetylacetonate ligands.
Uniqueness: Indiumtrifluoroacetylacetonate is unique due to the presence of indium, which imparts specific chemical properties not found in other similar compounds. Its ability to form stable complexes and its applications in various fields make it a valuable compound for scientific research .
Propiedades
Fórmula molecular |
C15H12F9InO6 |
|---|---|
Peso molecular |
574.05 g/mol |
Nombre IUPAC |
indium(3+);1,1,1-trifluoropentane-2,4-dione |
InChI |
InChI=1S/3C5H4F3O2.In/c3*1-3(9)2-4(10)5(6,7)8;/h3*2H,1H3;/q3*-1;+3 |
Clave InChI |
OPMTWMSZSLPOOC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.[In+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


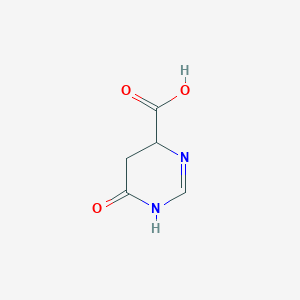
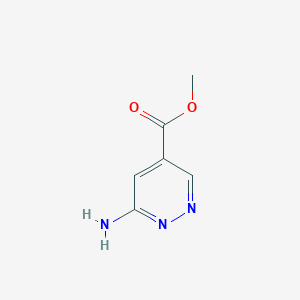
![1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide](/img/structure/B15248126.png)

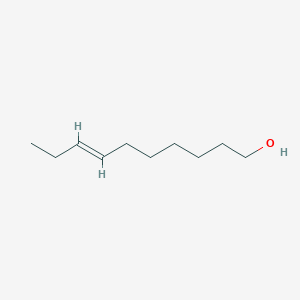

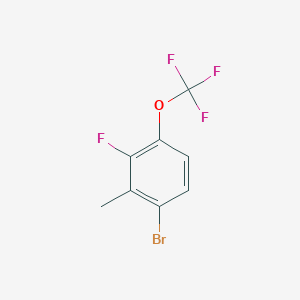
![2-Bromo-6-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B15248148.png)
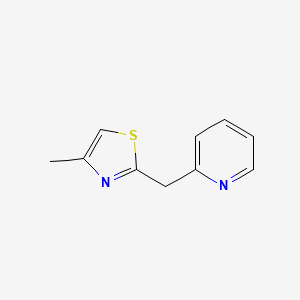
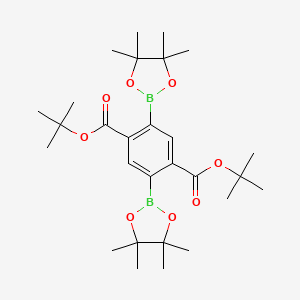
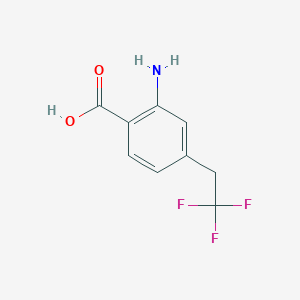

![Methyl 6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B15248186.png)
